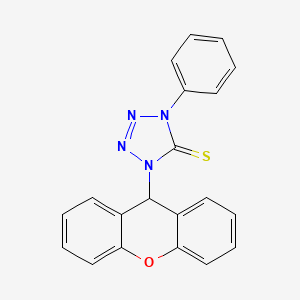![molecular formula C20H25FN4O2 B5260473 1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B5260473.png)
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone is a complex organic compound with a unique structure that combines a morpholine ring, a fluorophenyl group, and a pyrazolopyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the fluorophenyl group, and the construction of the pyrazolopyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: It may be used in the development of new materials, catalysts, or other industrial applications.
作用機序
The mechanism of action of 1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or enzyme activity. The exact mechanism depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other morpholine derivatives, fluorophenyl-containing molecules, and pyrazolopyridine analogs. Examples include:
- 2,6-dimethylmorpholine
- 2-fluorophenylpyrazole
- Pyrazolopyridine derivatives
Uniqueness
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-13-9-25(10-14(2)27-13)19(26)12-24-8-7-18-16(11-24)20(23-22-18)15-5-3-4-6-17(15)21/h3-6,13-14H,7-12H2,1-2H3,(H,22,23)/t13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZJUSTWLLLGLV-OKILXGFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CCC3=C(C2)C(=NN3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2CCC3=C(C2)C(=NN3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5260397.png)

![1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE](/img/structure/B5260416.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5260433.png)
![6-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5260447.png)
amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5260455.png)
![4,6-dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one](/img/structure/B5260463.png)


![3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5260488.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5260496.png)
![(5E)-5-[[3-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5260501.png)

![3-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5260517.png)
